

# Application Notes and Protocols for Gas-Phase Chemistry of Lawrencium Trichloride

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## Compound of Interest

Compound Name: Lawrencium

Cat. No.: B1195385

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## Introduction

**Lawrencium** (Lr), the final member of the actinide series, presents a unique subject for chemical investigation due to its radioactivity and the requirement for its synthesis in particle accelerators.[1] The study of its chemical properties, particularly in the gas phase, provides crucial insights into the influence of relativistic effects on the electronic structure and chemical bonding of the heaviest elements.[1][2] **Lawrencium** trichloride ( $\text{LrCl}_3$ ) is the anticipated volatile compound formed when **lawrencium** reacts with chlorine, making it a key species for gas-phase chemical studies.[3] These investigations primarily utilize online gas-phase thermochromatography to probe the volatility and adsorption behavior of  $\text{LrCl}_3$  on various surfaces, typically quartz. This document provides a detailed overview of the current understanding of the gas-phase chemistry of  $\text{LrCl}_3$ , protocols for its experimental investigation, and a summary of relevant data.

## Data Presentation

Direct experimental quantitative data for the gas-phase chemistry of **Lawrencium** trichloride is exceptionally scarce due to the challenges of producing and handling this element. However, based on theoretical studies and experimental trends observed for other trivalent actinide chlorides, the following data can be inferred.

Table 1: Comparison of Volatility and Adsorption Enthalpy for Trivalent Actinide and Lanthanide Chlorides

| Compound   | Volatility                                    | Predicted/Measured Adsorption Enthalpy on Quartz (-ΔH <sub>ads</sub> ) | Data Source              |
|--|---|--|--------------------------|
| Lawrencium Trichloride (LrCl <sub>3</sub> )      | Similar to other trivalent actinide chlorides | Predicted to be similar to LuCl <sub>3</sub>                           | Theoretical Predictions, |
| Lutetium Trichloride (LuCl <sub>3</sub> )        | High  | Data not available in snippets   | N/A                      |
| Curium Trichloride (CmCl <sub>3</sub> )          | High  | Data not available in snippets   | N/A                      |
| Fermium Trichloride (FmCl <sub>3</sub> )         | High  | Data not available in snippets   | N/A                      |
| Nobelium Trichloride (NoCl <sub>3</sub> )        | High  | Data not available in snippets   | N/A                      |
| Rutherfordium Tetrachloride (RfCl <sub>4</sub> ) | Significantly Higher                          | Data not available in snippets   |                          |

Note: The volatility of LrCl<sub>3</sub> is expected to be much lower than that of rutherfordium chloride.

## Experimental Protocols

The primary technique for investigating the gas-phase chemistry of short-lived transactinide elements like **lawrencium** is online thermochromatography.<sup>[3][4][5]</sup> This method allows for the rapid separation and detection of volatile species on an "atom-at-a-time" basis.<sup>[2]</sup>

### Protocol 1: Online Gas-Phase Thermochromatography of Lawrencium Trichloride

Objective: To determine the adsorption enthalpy of  $\text{LrCl}_3$  on a quartz surface to assess its volatility.

Materials:

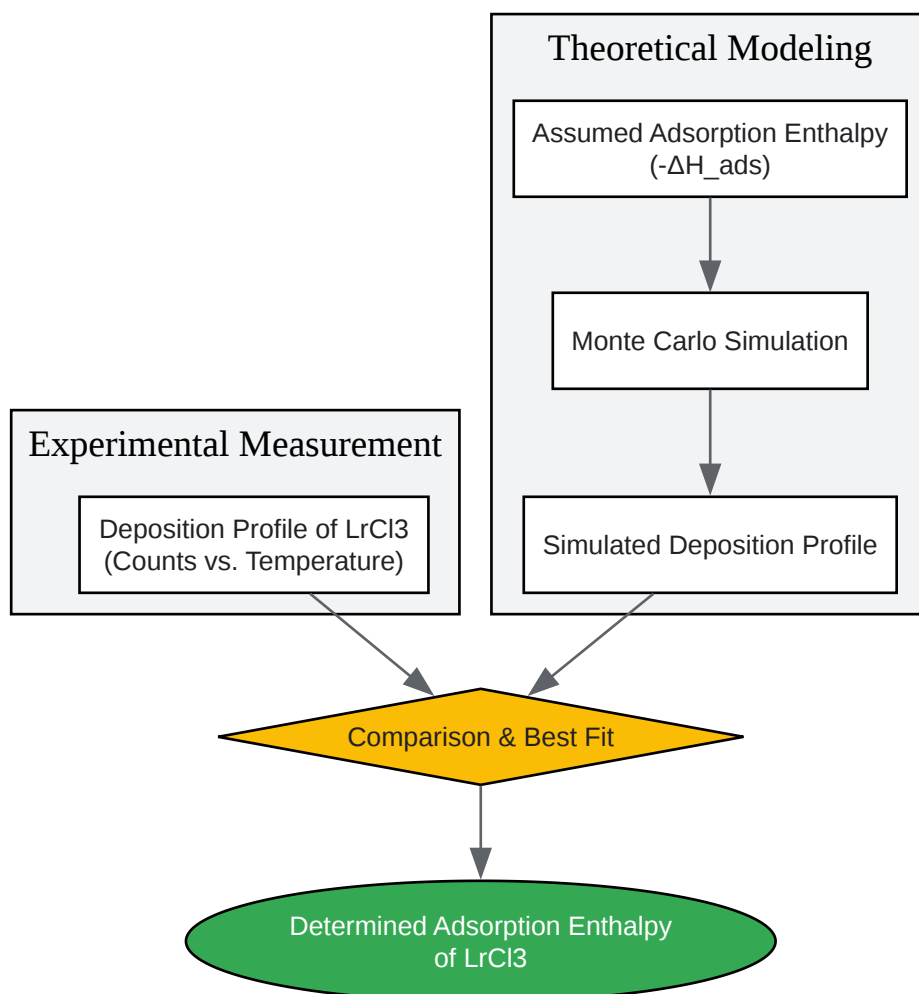
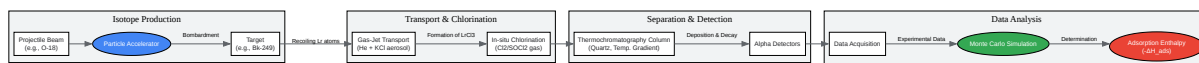
- Particle accelerator for **Lawrencium** production (e.g., cyclotron).
- Target material (e.g., Berkelium-249).
- Projectile beam (e.g., Oxygen-18).
- Gas-jet transport system.
- Aerosol particles (e.g., KCl).
- Chlorinating agent (e.g., a mixture of  $\text{Cl}_2$  and  $\text{SOCl}_2$  gas).
- Thermochemistry column (quartz).
- Detector array (e.g., silicon alpha detectors) positioned along the column.
- Data acquisition system.
- Monte Carlo simulation software for data analysis.[6][7]

Methodology:

- Production of **Lawrencium**: **Lawrencium** isotopes (e.g.,  $^{260}\text{Lr}$ ) are produced via a nuclear fusion reaction in a particle accelerator. For example, by bombarding a  $^{249}\text{Bk}$  target with an  $^{18}\text{O}$  beam.
- Thermalization and Transport: The recoiling Lr atoms are thermalized in a recoil chamber filled with an inert gas (e.g., helium) containing aerosol particles (e.g., KCl). The Lr atoms attach to these aerosols.
- Gas-Jet Transport: The aerosol-laden gas is rapidly transported from the target chamber to the chemistry setup via a capillary tube using a gas-jet system.

- **In-situ Chlorination:** The transported Lr atoms are introduced into a high-temperature reaction zone where they react with a chlorinating gas mixture (e.g.,  $\text{Cl}_2/\text{SOCl}_2$ ) to form volatile  $\text{LrCl}_3$  molecules.
- **Thermochromatographic Separation:** The gas stream containing  $\text{LrCl}_3$  is passed through a quartz chromatography column which has a negative temperature gradient applied along its length.
- **Adsorption and Desorption:** As the  $\text{LrCl}_3$  molecules travel down the column, they undergo a series of adsorption and desorption events on the quartz surface.
- **Deposition:** Due to the temperature gradient, the molecules will deposit in a specific temperature zone characteristic of their volatility. Less volatile compounds deposit at higher temperatures, while more volatile compounds travel further down the column to lower temperatures.
- **Detection:** The alpha decay of the deposited Lr atoms is detected by an array of silicon detectors placed along the column. The distribution of the detected alpha events as a function of temperature creates a thermochromatogram.
- **Data Analysis:** The experimental thermochromatogram is compared with the results of Monte Carlo simulations.<sup>[6][7]</sup> The simulations model the transport and interaction of the molecules within the column for different assumed adsorption enthalpies. The adsorption enthalpy of  $\text{LrCl}_3$  is determined by finding the best fit between the simulated and experimental deposition profiles.

## Mandatory Visualization



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